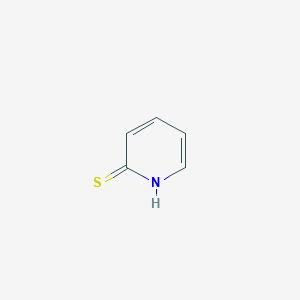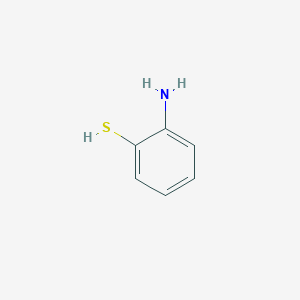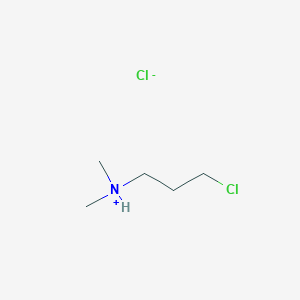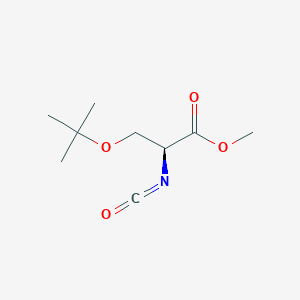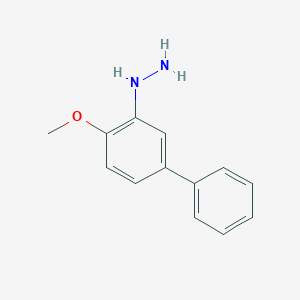
(4-Methoxy-biphenyl-3-YL)-hydrazine
Overview
Description
“(4-Methoxy-biphenyl-3-YL)-hydrazine” is a chemical compound . It is also known as “(2-methoxy-5-phenylphenyl)hydrazine” and has a molecular formula of C13H14N2O .
Synthesis Analysis
The synthesis of compounds similar to “(4-Methoxy-biphenyl-3-YL)-hydrazine” has been reported in the literature. For instance, benzidine was coupled with ethyl cyanoacetate, and malononitrile, to give azo-hydrazo products which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “(4-Methoxy-biphenyl-3-YL)-hydrazine” can be represented by the molecular formula C13H14N2O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(4-Methoxy-biphenyl-3-YL)-hydrazine” have been studied. For example, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .Scientific Research Applications
Antimicrobial and Antifungal Properties
(4-Methoxy-biphenyl-3-YL)-hydrazine derivatives have been synthesized and studied for their antimicrobial and antifungal activities. Compounds incorporating this chemical structure have shown moderate to excellent activity against bacterial and fungal strains. For instance, certain compounds demonstrated significant anti-fungal activity against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25-25 µg/ml (Bharti et al., 2010). Additionally, derivatives of (4-Methoxy-biphenyl-3-YL)-hydrazine, specifically (thiazol-2-yl)hydrazine derivatives, have shown promising anti-Candida inhibitory activity, especially when combined with clotrimazole (Carradori et al., 2013).
Fluorescence-Based Sensing
The chemical structure has applications in fluorescence-based sensing. A flavonoid-based sensor incorporating (4-Methoxy-biphenyl-3-YL)-hydrazine was developed for monitoring hydrazine in vivo. This sensor, referred to as MOCA, demonstrated a substantial enhancement in fluorescence intensity upon the addition of hydrazine, offering a linear response to its concentration and the potential to visualize hydrazine in stem cells and zebrafish (Liu et al., 2014).
Antiproliferative Activity
Compounds based on (4-Methoxy-biphenyl-3-YL)-hydrazine structure have been investigated for their antiproliferative properties. Specific derivatives, such as 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and its pyrazolo pyrimidine derivatives, were synthesized and evaluated, showcasing potential antiproliferative activities for certain synthesized compounds (Nassar et al., 2016).
properties
IUPAC Name |
(2-methoxy-5-phenylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLBZXMXQHOMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463794 | |
| Record name | (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-biphenyl-3-YL)-hydrazine | |
CAS RN |
149878-66-0 | |
| Record name | (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



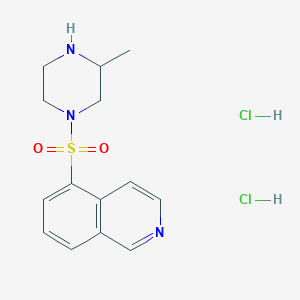
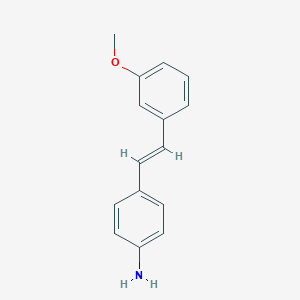
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
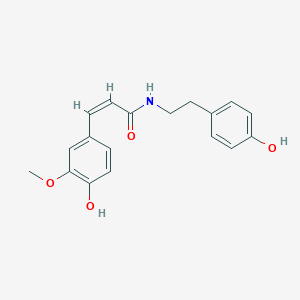
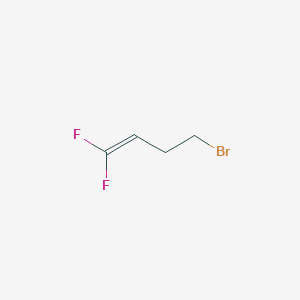
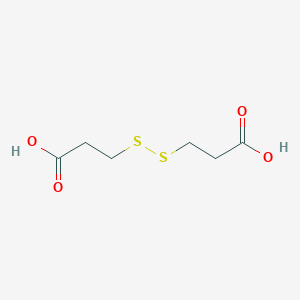
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
